molecular formula C12H12Cl2O3 B2526946 Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid CAS No. 2140265-21-8

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid

Cat. No.: B2526946
CAS No.: 2140265-21-8
M. Wt: 275.13
InChI Key: SUHSOPNQXDUJFM-KOLCDFICSA-N
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Description

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid is a chemical compound that belongs to the class of oxane carboxylic acids. This compound is characterized by the presence of a dichlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. The compound’s stereochemistry is denoted by the (2R,3R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using 2,4-dichlorobenzene as a starting material.

    Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorophenyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)oxane-3-carboxylic acid: Lacks the stereochemistry of the racemic compound.

    2-(2,4-Dichlorophenyl)oxane-3-methanol: Contains a methanol group instead of a carboxylic acid group.

Uniqueness

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both the dichlorophenyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-7-3-4-8(10(14)6-7)11-9(12(15)16)2-1-5-17-11/h3-4,6,9,11H,1-2,5H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHSOPNQXDUJFM-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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